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Cat. No.: B094186
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Molecular Characterization, Synthesis, and
Therapeutic Potential
Executive Summary

Vinyl Disulfide (specifically Divinyl Disulfide) is an organosulfur compound with the formula
CsHeS2 and a molecular weight of 118.22 g/mol . While often overshadowed by its allylic
analog (Diallyl Disulfide, DADS) found in garlic oil, Divinyl Disulfide represents a distinct
chemical entity characterized by the direct attachment of vinyl groups to the disulfide bridge (

)

This structural arrangement confers unique electrophilic properties, making the vinyl disulfide
motif a potent Michael acceptor and a reactive pharmacophore in drug development. It is
notably present as a functional moiety in Ajoene, a bioactive compound with antithrombotic and
antimicrobial properties.[1][2] This guide details the physicochemical specifications, synthesis
protocols, and biological mechanisms of vinyl disulfide for researchers in medicinal chemistry

and pharmacology.

Part 1: Chemical Characterization & Specifications

The distinction between vinyl and allyl sulfur compounds is critical in experimental design.
Vinyl disulfides possess a conjugated system between the alkene
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-electrons and the sulfur lone pairs, altering their reactivity compared to the non-conjugated

allyl variants.

Table 1: Physicochemical Profile of Divinyl Disulfide

Property Specification Notes
] Also known as 1,2-

IUPAC Name (Ethenyldisulfanyl)ethene o )

Divinyldisulfane

Distinct from DADS (2179-57-
CAS Number 15805-34-2 9
Molecular Formula CaHsS2
Molecular Weight 118.22 g/mol Monoisotopic Mass: 117.99 Da
Structure

symmetry (idealized)

Physical State

Colorless to pale yellow liquid

Pungent, sulfidic odor

Solubility

Lipophilic (LogP ~2.[3][4][5]165)

Soluble in EtOH, DMSO,

CHCIs; Insoluble in water

Stability

Low

Prone to polymerization and

rearrangement

Part 2: Synthesis & Experimental Protocols

Core Directive: The synthesis of divinyl disulfide requires the dehydrohalogenation of

-chloroethyl precursors. This protocol is designed for high purity but necessitates strict safety
adherence due to the toxicity of the precursor (a sulfur mustard analog).

Protocol A: Dehydrochlorination of Bis(2-chloroethyl) Disulfide

Objective: Synthesize Divinyl Disulfide via double E2 elimination.

Reagents:

e Precursor: Bis(2-chloroethyl) disulfide (CAS 1002-41-1)

e Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0Jundec-7-ene)
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Solvent: Absolute Ethanol (for KOH) or Dichloromethane (for DBU)

Quench: Dilute HCI

Workflow:

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and inert
gas inlet (

or Ar).

Solubilization: Dissolve Bis(2-chloroethyl) disulfide (10 mmol) in the chosen solvent (50 mL).
Cool to 0°C.[6][7]

Elimination:

o Method A (KOH): Add ethanolic KOH (2.5 equiv) dropwise over 30 minutes. The reaction is
exothermic.

o Method B (DBU): Add DBU (2.2 equiv) dropwise. This method is milder and reduces
polymerization side-products.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2—4 hours.
Monitor via TLC (Hexane/EtOAc) or GC-MS.

Workup: Pour mixture into ice water. Extract with Pentane (

mL). Pentane is preferred to facilitate low-temperature evaporation.

Purification: Dry organic layer over anhydrous

. Remove solvent under reduced pressure (keep bath <30°C to prevent polymerization).

Storage: Store at -80°C under Argon.

Visualization: Synthesis Mechanism

The following diagram illustrates the double elimination pathway transforming the saturated

chloro-alkyl chain into the conjugated vinyl system.
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Caption: Stepwise E2 elimination mechanism converting bis(2-chloroethyl) disulfide to divinyl
disulfide.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following spectroscopic markers.
Absence of these signals indicates failed synthesis or degradation.

e GC-MS (Gas Chromatography - Mass Spectrometry):
o Parent lon: Look for molecular ion peak

at m/z 118.
o Fragmentation:
» 86 (
): Loss of one sulfur atom.
» 59 (
): Cleavage of the disulfide bond (Vinyl sulfide cation).
w 27 (
): Vinyl cation.
e 'H-NMR (Nuclear Magnetic Resonance):

o Solvent:

[8]
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o Pattern: An ABX system characteristic of terminal vinyl groups attached to a heteroatom.
o Chemical Shifts (
):
» 6.3-6.5 ppm (dd, 1H,
, internal vinyl).
» 5.2-5.6 ppm (dd, 2H,

, terminal vinyl).
o Validation Check: If you see triplets at

2.8-3.0 ppm, your sample contains unreacted chloroethyl groups or polymerized saturated
chains.

Part 4: Biological Relevance & Drug Development
Mechanism of Action: The "Vinyl" Advantage

In drug discovery, the vinyl disulfide moiety functions as a covalent modifier. Unlike saturated
disulfides (which react primarily via thiol-disulfide exchange), vinyl disulfides can undergo
Michael addition or Nucleophilic substitution at the sulfur atom.

o Target: Cysteine residues in proteins (e.g., Tubulin, Glutathione Reductase).

o Pharmacophore: This motif is critical in Ajoene (derived from Allium sativum), which inhibits
platelet aggregation and cancer cell proliferation.

o Pathway: The electrophilic sulfur attacks the thiolate anion of the protein, forming a mixed
disulfide and releasing a vinyl thiolate leaving group.

Visualization: Protein S-Thiolation Pathway

This diagram depicts the interaction between a cellular protein (Cys residue) and the Vinyl
Disulfide pharmacophore.
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Caption: Mechanism of covalent protein modification by vinyl disulfide via thiol-disulfide

exchange.

References

National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 85115, Vinyl disulfide. Retrieved from [Link]

LookChem.Divinyldisulphide - CAS No. 15805-34-2. Retrieved from [Link]

Trofimov, B. A., & Amosova, S. V. (1984).Divinyl Sulfide: Synthesis, Properties, and
Applications. Sulfur Reports. (Contextual grounding for vinyl sulfur synthesis).

Block, E. (2010).Garlic and Other Alliums: The Lore and the Science. Royal Society of
Chemistry. (Authoritative source on Ajoene and vinyl disulfide pharmacophores).

Gallwitz, H., et al. (1999).Ajoene is an inhibitor and subversive substrate of human
glutathione reductase. Journal of Medicinal Chemistry. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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